molecular formula C25H29N9O B1193169 MNK1/2-IN-9

MNK1/2-IN-9

Cat. No. B1193169
M. Wt: 471.57
InChI Key: FBTRDJIPJVBTHV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MNK1/2-IN-9 is a highly potent and selective MNK1/2 kinase inhibitor.

Scientific Research Applications

Role in Cancer Therapy

MNK1/2-IN-9's role in cancer therapy is significant. MNK1 and MNK2 kinases, part of the MAP kinase family, play a crucial role in the development and progression of solid tumors and hematological malignancies. They are involved in cap-dependent translation, regulated by phosphorylation of eIF4E, which in turn influences the expression of various proteins critical for angiogenesis, apoptosis, cell cycle, and motility. MNK1/2 emerged as eligible targets for drug discovery in oncology due to their antitumor effects observed in genetic knockout and RNA interference experiments, without significant adverse effects in dual knockout animals. The development of pharmacological inhibitors of MNK1/2 is of high interest as they could serve as potential drugs in diseases characterized by deregulated translation, particularly in the context of cancer. However, the role of MNK1/2 in cancer remains somewhat elusive due to the absence of potent and selective probes (Dreas, Mikulski, Milik, Fabritius, Brzózka, & Rzymski, 2017).

Targeting Dysregulated Translation in Tumor/Stromal Cells

MNK1/2-IN-9, as an inhibitor of MNK1/2, plays a role in targeting dysregulated translation of mRNA in tumor and stromal cells. This aspect is vital as dysregulated mRNA translation is a major factor in tumorigenesis. MNK1/2 regulates mRNA translation by integrating signals from oncogenic and immune signaling pathways through phosphorylation of eIF4E and other mRNA-binding proteins. Controlling these effector proteins can regulate mRNA, which in turn influences tumor/stromal cell signaling. For instance, Compound 23 (eFT508), a potent dual MNK1/2 inhibitor, designed to assess the potential for control of oncogene signaling at the level of mRNA translation, has shown potent in vivo antitumor activity in models of diffuse large cell B-cell lymphoma and solid tumors. This underscores the therapeutic potential of controlling dysregulated translation (Reich et al., 2018).

Inhibition of MNK1/2 in Metabolic Diseases

MNK1/2-IN-9 also shows potential in treating metabolic diseases. Inhibiting MNK1 and MNK2 could play a role in treating metabolic diseases such as cancer, diabetes, and hyperlipidemia. The inhibitory activity of a range of sulfoximine substituted quinazolines on MNK1 and MNK2 suggests that these compounds could be future drugs in the treatment of metabolic diseases, highlighting the significance of MNK1/2 inhibitors in this context (Gopaul & Koorbanally, 2016).

properties

Product Name

MNK1/2-IN-9

Molecular Formula

C25H29N9O

Molecular Weight

471.57

IUPAC Name

(S)-2-(5-Amino-6-(1-methyl-7-(3-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)pyrazin-2-yl)-N,N-dimethylisonicotinamide

InChI

InChI=1S/C25H29N9O/c1-15-14-34(11-10-27-15)20-7-5-6-17-22(20)33(4)24(31-17)21-23(26)29-13-19(30-21)18-12-16(8-9-28-18)25(35)32(2)3/h5-9,12-13,15,27H,10-11,14H2,1-4H3,(H2,26,29)/t15-/m0/s1

InChI Key

FBTRDJIPJVBTHV-HNNXBMFYSA-N

SMILES

O=C(N(C)C)C1=CC=NC(C2=NC(C3=NC4=CC=CC(N5C[C@H](C)NCC5)=C4N3C)=C(N)N=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MNK1/2-IN9;  MNK1/2 IN-9;  MNK1/2 IN 9;  MNK1/2-IN-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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